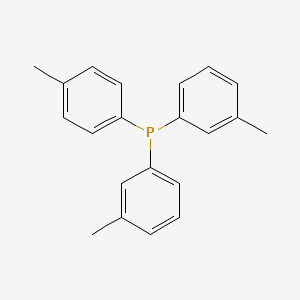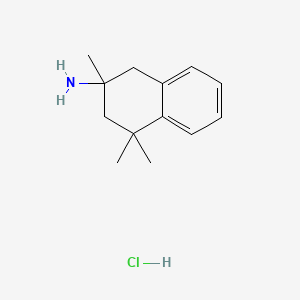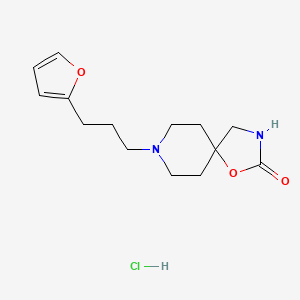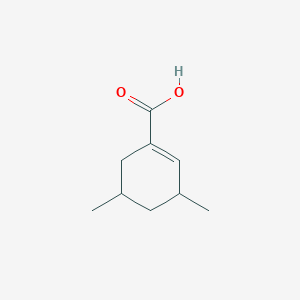
3,5-Dimethylcyclohex-1-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethylcyclohex-1-ene-1-carboxylic acid is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexene, characterized by the presence of two methyl groups at the 3rd and 5th positions and a carboxylic acid group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylcyclohex-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile, followed by subsequent functional group transformations. For instance, the reaction of 1,3-pentadiene with maleic anhydride can yield a cyclohexene derivative, which can then be subjected to methylation and carboxylation reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and advanced separation techniques can further enhance the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethylcyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 3,5-dimethylcyclohex-1-ene-1,2-dicarboxylic acid.
Reduction: Formation of 3,5-dimethylcyclohex-1-ene-1-methanol.
Substitution: Formation of halogenated or aminated derivatives of the original compound.
Applications De Recherche Scientifique
3,5-Dimethylcyclohex-1-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Dimethylcyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexene ring can interact with lipid membranes and proteins, affecting their stability and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylcyclohex-1-ene-4-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
3,5-Dimethylcyclohex-1-ene-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
3,5-Dimethylcyclohex-1-ene-1,2-dicarboxylic acid: Similar structure but with an additional carboxylic acid group at the 2nd position.
Uniqueness
3,5-Dimethylcyclohex-1-ene-1-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its interactions with biological molecules make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
34599-22-9 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3,5-dimethylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6-3-7(2)5-8(4-6)9(10)11/h4,6-7H,3,5H2,1-2H3,(H,10,11) |
Clé InChI |
GFWITHSLKJSFGB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C=C(C1)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


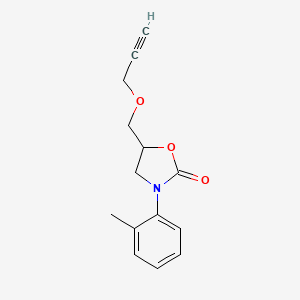

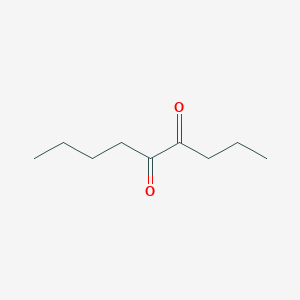
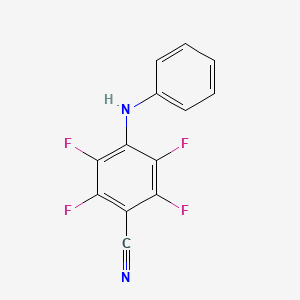
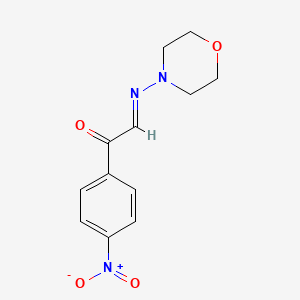
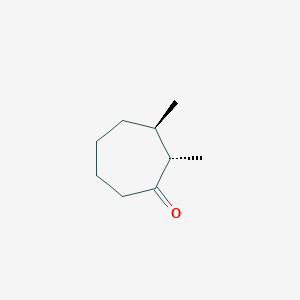
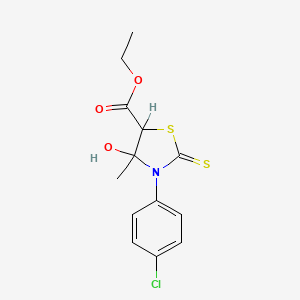
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14693646.png)
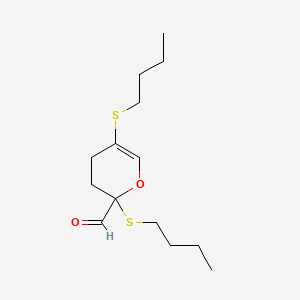
stannane](/img/structure/B14693653.png)
